molecular formula C16H13FN2O2 B3160681 5-(2-fluorobenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 866138-21-8

5-(2-fluorobenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B3160681
CAS No.: 866138-21-8
M. Wt: 284.28 g/mol
InChI Key: KHHPBSXNIDLOLP-UHFFFAOYSA-N
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Description

5-(2-Fluorobenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine class. Benzodiazepines are known for their sedative, anxiolytic, and muscle relaxant properties. This particular compound features a fluorine atom on the benzene ring, which can influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Fluorobenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one typically involves multiple steps, starting with the formation of the benzodiazepine core. One common approach is the condensation of 2-fluorobenzoyl chloride with an appropriate amine, followed by cyclization to form the benzodiazepine ring system. Reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. Continuous flow chemistry can be employed to enhance the efficiency and safety of the process. Purification steps, such as recrystallization or chromatography, are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted benzodiazepines or other derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its fluorine atom can enhance the stability and reactivity of the resulting compounds.

Biology: In biological research, 5-(2-Fluorobenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is used to study the effects of benzodiazepines on the central nervous system. It can serve as a ligand for various receptors, helping to elucidate their structure and function.

Medicine: Medically, this compound has potential applications in the development of new anxiolytic and sedative drugs. Its unique structure may offer advantages over existing benzodiazepines, such as reduced side effects or improved efficacy.

Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs) for various drugs. Its versatility makes it a valuable intermediate in drug development.

Mechanism of Action

The mechanism by which 5-(2-Fluorobenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one exerts its effects involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By enhancing the effect of GABA, it produces a calming effect on the nervous system. The fluorine atom on the benzene ring may influence the binding affinity and selectivity of the compound for these receptors.

Comparison with Similar Compounds

  • Diazepam

  • Alprazolam

  • Lorazepam

  • Clonazepam

Uniqueness: Compared to these compounds, 5-(2-Fluorobenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one may offer unique pharmacokinetic properties due to the presence of the fluorine atom. This can result in different metabolic pathways, reduced side effects, or altered efficacy.

Properties

IUPAC Name

5-(2-fluorobenzoyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2/c17-12-6-2-1-5-11(12)16(21)19-10-9-15(20)18-13-7-3-4-8-14(13)19/h1-8H,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHPBSXNIDLOLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C2NC1=O)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301168050
Record name 5-(2-Fluorobenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301168050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866138-21-8
Record name 5-(2-Fluorobenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866138-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Fluorobenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301168050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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